4-(Anthracen-9-YL)benzene-1-thiol
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Overview
Description
4-(Anthracen-9-YL)benzene-1-thiol: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound features an anthracene moiety attached to a benzene ring, which is further substituted with a thiol group (-SH). This unique structure imparts specific photophysical and chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)benzene-1-thiol typically involves the following steps:
Suzuki Coupling Reaction: This reaction is used to form the carbon-carbon bond between the anthracene moiety and the benzene ring.
Thiol Substitution: The thiol group is introduced through a substitution reaction, where a suitable thiolating agent reacts with the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Addition Reactions: The thiol group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂), and other mild oxidizing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Addition Reagents: Alkyl halides, acyl halides, and other electrophilic compounds.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Substituted Anthracenes: Formed through electrophilic aromatic substitution.
Thioethers: Formed through addition reactions with alkyl halides.
Scientific Research Applications
Chemistry: 4-(Anthracen-9-YL)benzene-1-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical properties and the development of new materials for organic electronics .
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules .
Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets .
Industry: In the industrial sector, the compound is investigated for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-YL)benzene-1-thiol is primarily based on its ability to participate in photophysical processes. The anthracene moiety can absorb light and undergo electronic transitions, leading to fluorescence emission. The thiol group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions . This interaction can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
9-(4-Phenyl)anthracene: Similar structure but lacks the thiol group.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of a thiol group.
9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups.
Uniqueness: 4-(Anthracen-9-YL)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological interactions. The thiol group allows for specific reactions, such as thiol-disulfide exchange, which are not possible with the other similar compounds .
Properties
CAS No. |
820972-70-1 |
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Molecular Formula |
C20H14S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-anthracen-9-ylbenzenethiol |
InChI |
InChI=1S/C20H14S/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,21H |
InChI Key |
SMEFITROQDJGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)S |
Origin of Product |
United States |
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